Product packaging for Tetramethylammonium hydroxide(Cat. No.:CAS No. 75-59-2)

Tetramethylammonium hydroxide

Cat. No.: B147489
CAS No.: 75-59-2
M. Wt: 91.15 g/mol
InChI Key: WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Description

Tetramethylammonium hydroxide (TMAH) is a quaternary ammonium salt with the molecular formula N(CH₃)₄⁺ OH⁻, commonly supplied as a colorless aqueous or methanolic solution . It is a very strong base with high thermal stability, making it a versatile reagent for demanding research and industrial processes . In the field of microelectronics manufacturing, TMAH is indispensable. It is widely used as a developer for acidic photoresists in photolithography processes for integrated circuits, flat panel displays, and printed circuit boards . Furthermore, its metal-free composition is critical for the anisotropic etching of silicon, where it selectively creates precise microscopic structures without introducing ionic contaminants that could damage semiconductor devices . Typical etching processes utilize 5-25% TMAH solutions at 70-90°C, achieving etch rates between 0.1 to 1 micrometer per minute . Beyond electronics, TMAH serves as a key reagent in analytical chemistry, most commonly in thermochemolysis, an analytical technique that combines pyrolysis and chemical derivatization to analyze complex organic materials . It also functions as a phase-transfer catalyst and as a surfactant in the synthesis of advanced materials like ferrofluids, helping to inhibit nanoparticle aggregation . This product is intended for research use only (RUO) and is strictly not for personal, household, or medicinal use. Researchers must handle TMAH with extreme care, as it is a highly toxic substance that can cause severe skin burns, eye damage, and organ damage through prolonged or repeated exposure . The tetramethylammonium ion can also affect nerves and muscles, potentially leading to paralysis and respiratory failure .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13NO B147489 Tetramethylammonium hydroxide CAS No. 75-59-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tetramethylazanium;hydroxide
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InChI

InChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
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InChI Key

WGTYBPLFGIVFAS-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)C.[OH-]
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Molecular Formula

C4H12N.HO, C4H13NO
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Related CAS

51-92-3 (Parent)
Record name Tetramethylammonium hydroxide
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DSSTOX Substance ID

DTXSID3029108
Record name Tetramethylammonium hydroxide
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Molecular Weight

91.15 g/mol
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Physical Description

Tetramethylammonium hydroxide is a solid in the hydrated form or a colorless liquid with a strong ammonia-like odor. It is soluble in water. It is corrosive to metals and tissue., Dry Powder, Liquid; Liquid, Colorless liquid with an ammonia-like odor; [CAMEO]
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Record name Methanaminium, N,N,N-trimethyl-, hydroxide (1:1)
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Record name Tetramethyl ammonium hydroxide
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Density

Specific gravity of solution approximately 1.00 at 24 °C/4 °C
Record name Tetramethylammonium hydroxide
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Color/Form

The free base is known only in solution or as a solid pentahydrate, forming colorless, deliquescent needles, Liquid

CAS No.

75-59-2
Record name TETRAMETHYLAMMONIUM HYDROXIDE
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Melting Point

63 °C
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Significance of Quaternary Ammonium Hydroxides in Chemical Science

Quaternary ammonium (B1175870) compounds (QACs), including TMAH, are a diverse class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. fiveable.mewikipedia.org Unlike primary, secondary, or tertiary amines, quaternary ammonium cations have a permanent charge, regardless of the pH of their solution. wikipedia.org This permanent charge and the nature of the organic groups confer a range of properties that make them valuable in various chemical applications.

QACs are widely recognized for their roles as antimicrobials, preservatives, and antistatic agents in a variety of products, from disinfectants and cleaning agents to personal care items. wikipedia.orgnih.gov Their antimicrobial activity is believed to stem from their ability to disrupt the cell membranes of bacteria and the envelopes of viruses. wikipedia.org

In organic synthesis, quaternary ammonium salts, such as TMAH, serve as phase transfer catalysts (PTCs). uc.eduyoutube.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary, thereby increasing the reaction rate. youtube.com This capability is crucial in various industrial chemical processes.

Furthermore, certain quaternary ammonium hydroxides are utilized in elimination reactions, known as Hofmann eliminations. libretexts.org In this type of reaction, a quaternary ammonium hydroxide (B78521) is heated, leading to the formation of an alkene. libretexts.org

Evolution of Tmah Applications in Modern Technology and Research

The applications of TMAH have evolved significantly, driven by advancements in the semiconductor and electronics industries. datahorizzonresearch.comarchivemarketresearch.com Initially recognized for its basic properties, TMAH's utility has expanded into highly specialized areas of modern technology.

A primary driver for the adoption of TMAH has been the continuous growth of the semiconductor industry. It is a critical component in the manufacturing of integrated circuits, microelectromechanical systems (MEMS), and other electronic devices. datahorizzonresearch.com The trend towards miniaturization and increasing complexity of electronic components has fueled the demand for high-purity TMAH for precise manufacturing processes. datahorizzonresearch.comdataintelo.com

In the realm of analytical chemistry, TMAH is a key reagent in a technique called thermochemolysis or thermally assisted hydrolysis and methylation (THM). nasa.govwikipedia.org This method is used to break down complex organic macromolecules into smaller, more volatile fragments that can be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS). nasa.govnasa.gov This has found applications in the analysis of a wide range of materials, including soils, polymers, and even extraterrestrial samples. nasa.govresearchgate.net For instance, TMAH has been used for the in-situ analysis of organic molecules on Mars. nih.gov

The following table provides a timeline of key developments in the application of TMAH:

Year/PeriodKey Development in TMAH ApplicationIndustry/Field of Impact
2020 Increased investment in TMAH production capacity. archivemarketresearch.comSemiconductor Industry
2021 Implementation of new regulations for handling and disposal. archivemarketresearch.comChemical Manufacturing
2022 Growing focus on sustainable manufacturing practices for TMAH. archivemarketresearch.comChemical Industry
2023 Intensified R&D for higher-purity grades and specialized formulations. archivemarketresearch.comSemiconductors, Electronics

Fundamental Role of Tmah in Advanced Fabrication and Synthesis Methodologies

TMAH plays a crucial and multifaceted role in various advanced fabrication and synthesis processes, primarily due to its properties as a strong base and its ability to act as a catalyst and etchant.

Anisotropic Etching of Silicon

One of the most significant industrial applications of TMAH is the anisotropic etching of silicon, a key process in the fabrication of MEMS. tytlabs.co.jpcdnsciencepub.commyu-group.co.jp Anisotropic etching means that the etch rate depends on the crystallographic orientation of the silicon. TMAH is often preferred over other etchants like potassium hydroxide (B78521) (KOH) in applications sensitive to metal ion contamination. wikipedia.orgmyu-group.co.jp The etching process is typically carried out at temperatures between 70 and 90 °C with TMAH concentrations ranging from 5 to 25 wt% in water. wikipedia.org The etch rate of (100) silicon generally increases with temperature and decreases with TMAH concentration. wikipedia.org A smoother etched surface can be achieved with higher TMAH concentrations. wikipedia.org Additives like isopropyl alcohol (IPA) and pyrazine (B50134) can be used to modify the etching characteristics, such as improving surface flatness and altering the etch rate. myu-group.co.jpresearchgate.net

Photoresist Development

In the photolithography process, which is fundamental to semiconductor manufacturing, TMAH is used as a developer for acidic photoresists. datahorizzonresearch.comwikipedia.org It acts as a basic solvent to selectively remove the exposed or unexposed portions of the photoresist, depending on whether it is a positive or negative resist. wikipedia.org TMAH is also highly effective in stripping photoresists. wikipedia.org

Synthesis of Nanomaterials

TMAH is utilized as a surfactant and capping agent in the synthesis of nanoparticles, such as ferrofluids, to prevent their aggregation. wikipedia.org Its role extends to the synthesis of zeolites, which are microporous aluminosilicate (B74896) minerals. In zeolite synthesis, TMAH can act as a structure-directing agent (SDA), influencing the final structure and properties of the zeolite crystals. scribd.comrsc.orgvscht.czkoyauniversity.org For example, it has been used in the synthesis of omega zeolite nanocrystals and hierarchical ferrierite aggregates. rsc.orgkoyauniversity.org

The table below summarizes the etch rates of different silicon planes and masking materials in TMAH solutions, based on various research findings.

MaterialTMAH Concentration (wt%)Temperature (°C)Etch Rate (µm/min)
Si(100)1080Varies with pH myu-group.co.jp
Si(100)20Not Specified0.8 (with pyrazine) myu-group.co.jp
Si(100)2565Varies with IPA concentration researchgate.net
Si(111)VariesVaries0.013 - 0.061 myu-group.co.jp
Aluminum (Al)1080<0.01 (with dissolved Si) myu-group.co.jp
Silicon Dioxide (SiO2)Not SpecifiedNot Specified~4 orders of magnitude lower than Si(100) myu-group.co.jp
Silicon Nitride (Si3N4)Not SpecifiedNot SpecifiedAlmost no etching myu-group.co.jp

Overview of Research Trajectories for Tetramethylammonium Hydroxide

Anisotropic Wet Etching of Silicon with TMAH

Anisotropic etching is a process where the etch rate is dependent on the crystallographic orientation of the material. In the context of single-crystal silicon, TMAH solutions exhibit significantly different etch rates for different crystal planes, a property that is fundamental to bulk micromachining.

Etching Mechanisms and Crystallographic Selectivity in TMAH Solutions

The anisotropic etching of silicon in TMAH is a chemical process that results in the removal of silicon atoms from the surface. The selectivity of the etch, meaning the ratio of etch rates between different crystallographic planes, is a key characteristic of TMAH.

The etching process in alkaline solutions like TMAH involves a two-step reaction. First, silicon is oxidized by water molecules, and then the resulting silicon hydroxide (B78521) is dissolved by the hydroxide ions (OH⁻) from the TMAH. The crystallographic selectivity arises from the differences in the atomic density and bonding arrangements of the various silicon planes. The {111} planes are the most densely packed and have the highest number of bonds that need to be broken for an atom to be removed, resulting in the lowest etch rate. Conversely, the {100} and {110} planes have lower atomic densities and are etched at a much faster rate. myu-group.co.jpmyu-group.co.jp

The etch rate ratio between the {111} and {100} planes is a critical parameter in determining the final shape of the etched microstructures. In TMAH solutions, this ratio is typically around 10 to 35, which is lower than that of other common anisotropic etchants like potassium hydroxide (KOH). myu-group.co.jp While TMAH is less toxic and more compatible with CMOS fabrication processes, this lower selectivity can be a drawback when sharp, well-defined structures are required. myu-group.co.jprsc.org

The etching process is also influenced by the evolution of hydrogen gas as a byproduct. These hydrogen bubbles can adhere to the silicon surface, acting as a micromask and leading to the formation of hillocks, which are small pyramidal structures that increase surface roughness. researchgate.net

Influence of Process Parameters on Etch Rate and Surface Morphology

The characteristics of the TMAH etching process are highly sensitive to various process parameters. Understanding and controlling these parameters is essential for achieving the desired etch rate, surface quality, and final microstructure geometry.

The temperature of the TMAH solution has a strong influence on the silicon etch rate. myu-group.co.jp As the temperature increases, the chemical reaction rate accelerates, leading to a higher etch rate for all crystallographic planes. myu-group.co.jpresearchgate.net For instance, the etch rate of (100) silicon in TMAH can range from 0.3 to 1.28 µm/min depending on the concentration and temperature. myu-group.co.jp The activation energy for the etching of the (100) plane in TMAH has been determined to be approximately 0.57 eV. myu-group.co.jp While higher temperatures lead to faster etching, they can also exacerbate issues like surface roughness if not properly controlled. rsc.org

Interactive Table: Temperature Effect on (100) Si Etch Rate in 25 wt.% TMAH

Temperature (°C) Etch Rate (µm/min)
70 ~0.35
80 ~0.6
90 ~1.0
112 1.37

Note: Data compiled from various sources and may show slight variations. researchgate.netresearchgate.net

The concentration of the TMAH solution also plays a significant role in both the etch rate and the resulting surface morphology. Generally, the etch rate of silicon decreases as the TMAH concentration increases. myu-group.co.jpresearchgate.net However, at very low concentrations (below 15 wt%), the etched surface tends to be rough and covered with pyramidal hillocks. myu-group.co.jpmyu-group.co.jp As the concentration increases, the density of these hillocks decreases, leading to a much smoother surface. myu-group.co.jpresearchgate.net A concentration of 25 wt% TMAH is often used as it provides a good balance between a reasonable etch rate and excellent surface smoothness. researchgate.netresearchgate.net

Interactive Table: TMAH Concentration Effect on (100) Si Etch Rate and Surface Roughness at 80°C

TMAH Concentration (wt.%) Etch Rate (µm/min) Surface Roughness (Rq)
5 High High (many hillocks)
10 Moderate Moderate (fewer hillocks)
15 Lower Low
25 Lowest Very Low (smooth surface)

Note: Data compiled from various sources. myu-group.co.jpresearchgate.net

To further refine the etching process, various additives can be introduced to the TMAH solution. These additives can modify the etch rates, improve surface smoothness, and help control the final geometry of the microstructures.

Isopropyl Alcohol (IPA): The addition of IPA to TMAH solutions is a common practice to improve the smoothness of the etched surface and reduce undercutting at convex corners. myu-group.co.jpkoreascience.kr IPA is believed to adsorb onto the silicon surface, influencing the etching process. nih.gov However, a notable side effect of adding IPA is a decrease in the etch rate of the (100) silicon plane. myu-group.co.jpkoreascience.kr The concentration of IPA needs to be carefully optimized, as at certain concentrations, it can form a monolayer on the silicon surface, which can affect the etching behavior. nih.gov

Pyrazine (B50134): To counteract the reduced etch rate caused by IPA, pyrazine can be added to the TMAH:IPA solution. myu-group.co.jpkoreascience.kr The addition of pyrazine has been shown to increase the etch rate of (100) silicon. koreascience.kr For example, a 20 wt.% TMAH solution with 0.5 g/100 ml of pyrazine can achieve an etch rate of 0.8 µm/min, which is 13% faster than a pure 20 wt.% TMAH solution. myu-group.co.jp Furthermore, the combination of IPA and pyrazine can significantly reduce undercutting at convex corners. myu-group.co.jp

Control of Etch Profiles and Microstructure Geometry

The precise control of the etch profile is paramount in the fabrication of functional MEMS devices. The final geometry of the etched microstructure is determined by the interplay of the crystallographic orientation of the silicon wafer, the mask design, and the etching parameters.

By carefully selecting the TMAH concentration, temperature, and additives, it is possible to tailor the etch characteristics to achieve specific geometries. For instance, the addition of surfactants like Triton X-100 to the TMAH solution can help in controlling undercutting and achieving smoother etched surfaces. researchgate.netiaea.org The use of such additives allows for the fabrication of complex structures with both sharp and rounded corners, which can be critical for the mechanical integrity of the device. nii.ac.jp

Furthermore, the evolution of different crystallographic planes during the etching process can be predicted and controlled. mdpi.com For example, designing the mask layout along specific crystallographic directions can influence the final shape of the etched cavity. mdpi.com Advanced techniques, such as friction-induced selective etching, where a scratched area on the silicon surface acts as a mask, offer alternative methods for creating nanostructures with high precision. rsc.orgnih.gov

Electrochemical Etch-Stop Techniques with TMAH Solutions

Electrochemical etch-stop (ECES) techniques utilizing tetramethylammonium (B1211777) hydroxide (TMAH) solutions are pivotal for the high-precision fabrication of three-dimensional microelectromechanical systems (MEMS). metu.edu.trmetu.edu.tr TMAH is a preferred anisotropic etchant due to its high silicon etch rate, excellent selectivity towards silicon dioxide (SiO2), and compatibility with CMOS fabrication processes. metu.edu.trmetu.edu.tr This compatibility is crucial as it prevents the metallic ion contamination that can occur with other alkaline etchants like potassium hydroxide (KOH). koreascience.kr

The fundamental principle of the electrochemical etch-stop technique involves applying a voltage potential between the silicon wafer and the TMAH etch solution. umd.edu This applied bias can modulate the etch rate. By increasing the voltage, the passivation potential is eventually reached, leading to the formation of silicon dioxide, which acts as a temporary etch stop. umd.edu In systems with p-n junctions, a reverse bias can be applied to effectively stop the etching process at the n-type layer while the p-type silicon continues to be etched. koreascience.krmot-semicon.com

Key parameters that influence the ECES process in TMAH solutions include etchant concentration, temperature, and the application of specific biasing voltages. metu.edu.trmetu.edu.tr For instance, biasing voltages can be optimized to passivate certain regions (like an n-well) while enhancing the etching reactions in others (like a p-substrate). metu.edu.trmetu.edu.tr Research has shown that the addition of certain chemicals to the TMAH solution can further refine the process. For example, ammonium (B1175870) peroxodisulfate (AP) can be added to prevent increased surface roughness that can result from TMAH etching. metu.edu.trmetu.edu.tr

A study focused on developing integrated MEMS sensors determined optimal biasing voltages for an ECES process. metu.edu.trmetu.edu.tr The biasing voltages for passivating the n-well and enhancing the etching on the p-substrate were found to be -0.5V and -1.6V, respectively. metu.edu.trmetu.edu.tr The study also identified a suitable etching solution to be 10 wt.% TMAH with 10 gr/lt of AP at a temperature of 85°C. metu.edu.trmetu.edu.tr

Interactive Table: Electrochemical Etch-Stop Parameters in TMAH

Parameter Value/Condition Purpose Reference
Etchant Tetramethylammonium hydroxide (TMAH) Anisotropic etching of silicon metu.edu.trmetu.edu.tr
Biasing Voltage (n-well passivation) -0.5 V To stop the etch process at the n-well metu.edu.trmetu.edu.tr
Biasing Voltage (p-substrate enhancement) -1.6 V To promote etching of the p-substrate metu.edu.trmetu.edu.tr
Additive Ammonium Peroxodisulfate (AP) To prevent surface roughness metu.edu.trmetu.edu.tr
TMAH Concentration 10 wt.% Optimized for a proper etching process metu.edu.trmetu.edu.tr

Selective Etching Based on Material Properties (e.g., Scratched Silicon)

Selective etching with TMAH solutions can be achieved by modifying the physical properties of the silicon surface. A notable example of this is friction-induced selective etching, where a mechanically scratched area on a silicon surface acts as a mask against the etchant. nih.govresearchgate.net This novel nanolithography technique allows for the creation of protrusive hillocks on the silicon surface, offering high resolution and flexibility at a low cost. nih.govresearchgate.net

The mechanism behind this selectivity lies in the crystal distortions and amorphization of the silicon created by the scratching process. nih.govresearchgate.net These deformed regions exhibit a lower etch rate in TMAH compared to the surrounding monocrystalline silicon. nih.govresearchgate.net This resistance to the etchant allows the scratched areas to remain while the surrounding material is etched away, resulting in the formation of hillock-like structures. nih.govresearchgate.net

The effectiveness of this selective etching is dependent on process parameters such as temperature and etching time. The height of the hillocks initially increases with both temperature and time; however, prolonged etching will eventually remove the mask itself. nih.govresearchgate.net Interestingly, the normal load applied during the scratching process has been found to have a minimal effect on the height of the resulting hillocks. nih.govresearchgate.netresearchgate.net This technique has been successfully demonstrated on Si(100) and Si(110) surfaces. researchgate.net

Interactive Table: Friction-Induced Selective Etching of Silicon in TMAH

Parameter Observation Impact on Selective Etching Reference
Temperature Hillock height initially increases with temperature. Higher temperatures increase the selective etch rate initially. nih.govresearchgate.net
Etching Time Hillock height initially increases with time, then disappears. Selective etching is time-dependent; the mask eventually etches off. nih.govresearchgate.net
Normal Load (Scratching) Little effect on hillock height. The formation of the etch-resistant mask is not highly dependent on the applied force. nih.govresearchgate.netresearchgate.net

| Mechanism | Crystal distortions and amorphization. | The deformed silicon lattice acts as a mask against TMAH etching. | nih.govresearchgate.net |

Photoresist Development and Patterning in Photolithography

This compound is a critical component in the photolithography process, where it serves as a developer for photoresists. dakenchem.commit.edu It is widely used in the manufacturing of integrated circuits, printed circuit boards, and flat-panel displays. metrohm.com TMAH-based developers are favored in modern semiconductor fabrication because they are metal-ion-free, which is a crucial requirement for preventing contamination that can negatively affect the electrical properties of semiconductor devices. metrohm.commicrochemicals.com TMAH is effective for developing both positive and negative photoresists. dakenchem.com In the case of positive photoresists, the areas exposed to light become soluble in the TMAH developer, while for negative photoresists, the unexposed areas are dissolved. dakenchem.commicrochemicals.com

Chemical Reactions Between TMAH and Acidic Photoresists

The function of TMAH as a developer is based on a fundamental acid-base chemical reaction. Photoresists, particularly positive-tone resists, are often based on polymers containing acidic functional groups, such as the phenolic hydroxyl groups in poly(hydroxystyrene) (PHOSt). nist.gov TMAH is a very strong base, with a pH typically greater than 13 even in dilute solutions. mit.edunist.gov

When the acidic photoresist is immersed in the TMAH developer, the hydroxide ions (OH⁻) from the TMAH deprotonate the acidic groups on the polymer. nist.gov This reaction converts the neutral, insoluble polymer into a charged polyelectrolyte, which is soluble in the aqueous developer solution. metrohm.comnist.govwikipedia.org This change in solubility allows for the selective removal of the exposed (for positive resists) or unexposed (for negative resists) portions of the photoresist film, thereby transferring the pattern from the photomask to the substrate. microchemicals.com

The idealized chemical reaction for the deprotonation of a phenolic group in a photoresist by TMAH can be represented as:

R-OH (insoluble polymer) + N(CH₃)₄⁺OH⁻ → R-O⁻N(CH₃)₄⁺ (soluble polymer salt) + H₂O

Optimization of TMAH Concentration for Pattern Resolution and Fidelity

The concentration of the TMAH developer is a critical parameter that directly impacts the resolution and fidelity of the patterned features in photolithography. dakenchem.comnii.ac.jp The etch rate of the photoresist generally increases with higher TMAH concentrations. wikipedia.org However, simply increasing the concentration is not always desirable, as it can lead to a loss of control over the critical dimensions of the features.

For high-resolution applications, the TMAH concentration is often carefully optimized. dakenchem.com In some cases, diluting the standard 2.38% TMAH solution can be beneficial for achieving very high resolution in thin resist films. microchemicals.com The optimization process aims to find a balance where the developer is strong enough to dissolve the intended areas cleanly and completely without causing significant "dark erosion" (the undesired etching of the unexposed resist). microchemicals.com

The addition of surfactants to the TMAH developer is another strategy employed to enhance pattern resolution, particularly for small contact holes. nii.ac.jp Surfactants improve the wettability of the developer on the resist surface, allowing it to penetrate more effectively into narrow spaces and promoting the dissolution of the resist. nii.ac.jp The optimal surfactant concentration must be carefully determined, as excessive amounts can degrade the resist performance. nii.ac.jp

Interactive Table: Optimization of TMAH in Photolithography

Parameter Method of Optimization Effect on Patterning Reference
TMAH Concentration Dilution of standard solutions (e.g., from 2.38%) Can improve resolution for very fine features in thin films. microchemicals.com
TMAH Concentration Balancing concentration and exposure parameters Improves resolution and process efficiency. dakenchem.com
Additive Addition of non-ionic surfactants Enhances wettability and promotes resist dissolution in narrow spaces. nii.ac.jp
Development Time Adjusting the duration of development Compensates for variations in exposure dose or developer concentration. microchemicals.com

| Temperature | Maintaining a constant developer temperature | Ensures consistent development rates and process reproducibility. | microchemicals.com |

Impact of TMAH on Contamination Control in Semiconductor Fabrication

Contamination control is paramount in semiconductor manufacturing, as even trace amounts of impurities can significantly alter the functionality and reliability of the final devices. perkinelmer.com The purity of the chemicals used, including TMAH, is therefore of utmost importance. perkinelmer.com TMAH is favored over traditional developers like KOH and NaOH precisely because it is free of metal ions, which are known contaminants. koreascience.krmetrohm.com

The use of high-purity TMAH helps to prevent the introduction of metallic and other contaminants onto the silicon wafer during the development process. perkinelmer.com Furthermore, there is a significant focus on the recycling and regeneration of TMAH waste liquid within the semiconductor industry. tsmc.com This not only reduces the environmental impact and the cost of procuring new chemicals but also serves as a method of contamination control. tsmc.com By developing advanced purification technologies, used TMAH can be reprocessed to an electronic-grade quality that meets the stringent standards for use in fabrication, thereby closing the loop and minimizing the introduction of external contaminants. tsmc.com This involves processes to effectively remove impurities, followed by electrolysis and filtration to produce a high-purity TMAH solution. tsmc.com

Chemical Vapor Deposition (CVD) and Epitaxial Growth Applications

This compound plays a significant role in preparing substrates for chemical vapor deposition (CVD) and epitaxial growth processes. Its anisotropic etching properties are utilized to texture and pattern silicon substrates to create templates for the subsequent deposition of thin films. aip.orgaip.org

In the context of CVD, TMAH can be used for wet etching of silicon to create specific crystallographic facets. nthu.edu.tw For example, in the fabrication of nanopores, TMAH has been used to reduce the thickness of the top silicon layer in a silicon-on-insulator (SOI) wafer and to perform anisotropic etching to create silicon membranes. aip.org This controlled etching is crucial for defining the structures upon which materials like silicon carbide (SiC) are deposited via CVD. aip.org

For epitaxial growth, TMAH is employed to fabricate ordered nanostructures, such as V-grooves and nanowires, on silicon wafers. mdpi.com The anisotropic nature of TMAH etching, with its high selectivity between different silicon crystal planes (e.g., {111} vs. {100}), allows for the precise formation of these features. mdpi.com These patterned substrates then serve as templates for the epitaxial growth of materials like silicon, silicon-germanium (SiGe), and germanium (Ge). mdpi.com This approach enables the fabrication of highly uniform and ordered nanowire arrays with potential applications in advanced electronic and quantum computing devices. mdpi.com Furthermore, TMAH pretreatment of substrates like α-Al₂O₃ has been shown to enable the buffer-free epitaxial growth of thin films such as ZnO at room temperature. researchgate.net

TMAH in Graphene Fabrication and Device Performance

The exceptional electronic properties of graphene make it a promising candidate for next-generation electronic devices. However, fabricating high-performance graphene devices on a large scale is challenging, often hampered by polymer residues from transfer and lithography processes that degrade device performance. TMAH plays a crucial role in multiple fabrication strategies designed to mitigate these issues and enhance device consistency.

One primary application of TMAH is as a developer in photolithography to pattern graphene and define device architectures such as field-effect transistors (FETs). aip.orgiitb.ac.in In these standard processes, a photoresist is spun onto the graphene, exposed, and then developed using a TMAH-based solution to create the desired patterns for metal contacts or for etching the graphene itself. aip.org

Recent process innovations have utilized TMAH to more effectively reduce surface contamination. One advanced technique involves using an aluminum (Al) intermediate layer to protect the graphene surface from direct contact with photoresist polymers. mdpi.com In this process, the Al layer is deposited on the graphene before the photoresist is applied. After patterning, the Al layer is selectively removed using a TMAH-based developer, which leaves a much cleaner graphene surface compared to traditional methods where the resist is directly on the graphene. mdpi.com This method has been shown to significantly improve the electrical performance and uniformity of graphene devices. mdpi.com Research findings indicate that devices fabricated using this Al intermediate layer technique (Al-Gr) exhibit higher carrier mobility and lower, more concentrated carrier density compared to those made with traditional polymer-based transfer (TP-Gr). mdpi.com

Similarly, TMAH is used as a wet etchant to create windows in passivation layers like Aluminum Oxide (Al2O3) that protect the graphene device. nih.gov This allows specific areas of the graphene channel to be exposed for sensing applications while the rest of the device remains protected. nih.gov The etching process must be carefully controlled to avoid damaging the underlying graphene. nih.gov

Beyond its use as a developer and etchant, TMAH has also been employed as an organic electrolyte in the electrochemical exfoliation of graphite (B72142) to produce graphene nanosheets. researchgate.net This method offers a potentially low-cost and scalable route to graphene synthesis, yielding conformal large-area nanosheets. researchgate.net

Table 1: Impact of TMAH-Assisted Fabrication on Graphene Device Performance

Fabrication ParameterTraditional Process (TP-Gr)Al-Intermediate Layer Process (Al-Gr)Source
Carrier Mobility Lower, less uniform distributionHigher, more uniform distribution mdpi.com
Carrier Density 1.19 × 10¹³ cm⁻²9.09 × 10¹² cm⁻² mdpi.com
Surface Contamination Prone to polymer/photoresist residuesSignificantly reduced residue iitb.ac.inmdpi.com
TMAH Role Standard photoresist developerSelective etchant for Al intermediate layer mdpi.com

Selective Growth of Compound Semiconductors (e.g., GaAs on Si)

The integration of III-V compound semiconductors, such as Gallium Arsenide (GaAs), onto silicon (Si) substrates is a major goal for developing next-generation optoelectronics and high-speed transistors. However, the direct growth of GaAs on Si is challenging due to the large lattice mismatch and differences in thermal expansion coefficients, which lead to high densities of crystalline defects. This compound is a key enabler of advanced techniques like template-assisted selective epitaxy (TASE) and aspect ratio trapping (ART), which are designed to overcome these challenges. acs.orgosti.gov

In these processes, TMAH is used as an anisotropic wet etchant to selectively etch the silicon substrate, creating V-grooved trenches or fins with specific crystallographic facets, typically {111} planes. acs.orgosti.govdntb.gov.ua This is possible because TMAH etches different silicon crystal planes at vastly different rates. The process begins with patterning a hard mask, often silicon dioxide (SiO2) or silicon nitride, on the Si(001) wafer. The exposed silicon is then etched with a TMAH solution.

The resulting V-shaped grooves serve as templates for the subsequent selective growth of GaAs, typically via Metal-Organic Chemical Vapor Deposition (MOCVD). acs.orgosti.gov The {111} Si facets created by the TMAH etch provide a preferential nucleation surface for the GaAs. acs.org This templated growth effectively traps threading dislocations and other defects, which originate at the GaAs/Si interface, within the narrow trenches. osti.gov As the GaAs growth continues, the defects are confined to the bottom of the template, allowing for a high-quality, low-defect GaAs layer to form above the initial nucleation region. osti.gov

The geometry of the Si seed surface, as defined by the TMAH etching step, is critical as it influences the growth facets and crystalline quality of the resulting GaAs nanostructures. acs.org By carefully controlling the TMAH etch time, the degree of undercut beneath the mask can be precisely managed, further refining the template structure for defect-free growth. google.com This ability to create high-quality, selectively grown GaAs on a silicon platform is crucial for the monolithic integration of photonic and electronic devices. osti.govgoogle.com

Table 2: Role of TMAH in Template-Assisted Growth of GaAs on Si

Process StepDescriptionPurposeKey Compound(s)Source
Substrate Patterning A hard mask (e.g., SiO₂) is patterned on a Si(001) wafer.To define the areas for selective growth.Silicon, Silicon Dioxide acs.org
Anisotropic Etching The patterned Si substrate is etched with a TMAH solution.To form V-shaped trenches or fins with exposed {111} crystal planes.Silicon, this compound acs.orgosti.govdntb.gov.ua
Selective Epitaxy GaAs is grown on the templated Si surface using MOCVD.To grow high-quality GaAs material while confining defects at the Si interface.Gallium Arsenide, Silicon acs.orgosti.gov

Hydrothermal Synthesis of Zeolites Using TMAH

Hydrothermal synthesis is the most common method for producing zeolites, involving the crystallization of a reactive aluminosilicate (B74896) gel at elevated temperatures and pressures. In this process, TMAH acts as both a mineralizer (by providing hydroxide ions) and, more importantly, as a template (via the TMA⁺ cation).

Crystallization Kinetics and Mechanisms in TMAH-templated Systems

The crystallization of zeolites is a complex process involving nucleation and crystal growth. In TMAH-templated systems, the TMA⁺ cation influences both stages. The mechanism often involves the organization of aluminosilicate species around the hydrated TMA⁺ cations in the synthesis solution.

For some zeolites, the crystallization process is believed to proceed through the aggregation of nanosized precursor particles or the addition of smaller silicate (B1173343)/aluminate species to growing crystal surfaces. In the synthesis of UZM-5, for example, the process starts with the formation of the largest structural units, the 26-hedral lta-cages, templated by TMA⁺. Subsequent attachment of other cage types builds upon this initial structure. Similarly, for high-silica LTA zeolites, nucleation is initiated by the formation of lta-cages, followed by the construction of sod-cages and d4r-cages around them, leading to the growth of embryonic LTA crystals. The kinetics of this process, including the rate of nucleation and crystal growth, are highly dependent on synthesis parameters such as temperature, time, and the concentration of TMAH.

Influence of TMAH Concentration on Zeolite Crystal Size and Morphology

The concentration of TMAH in the synthesis gel is a critical parameter that significantly affects the properties of the final zeolite product, particularly its crystal size and morphology. By adjusting the TMAH concentration, it is possible to control the rate of nucleation relative to the rate of crystal growth.

In the synthesis of Omega zeolite (MAZ topology), varying the TMA-OH/Al₂O₃ molar ratio has a pronounced effect on the crystal size. Studies have shown that nanocrystalline Omega zeolite can be synthesized at 100°C, and the crystal size can be controlled between 34 and 100 nm by adjusting this ratio. At lower concentrations, inter-crystallite voids and irregular particle sizes are observed. An optimal concentration leads to uniform, narrower-sized crystals.

Similarly, for Zeolite T, the concentration of TMAH influences both the crystallization time and the final morphology. In the absence of TMAH, crystallization can take as long as 192 hours to produce 5 µm crystals. Adding a small amount of TMAH can reduce the crystallization time to 48 hours and produce smaller, rod-like crystals of 1-2 µm. mdpi.compreprints.org Increasing the TMAH concentration further can lead to the formation of nano-sized crystals. preprints.org

Table 1: Effect of TMA-OH/Al₂O₃ Molar Ratio on Omega Zeolite Crystal Size

RunTMA-OH/Al₂O₃ Molar RatioResulting Crystal Size Range (nm)Morphology
10.3636 - 117Irregular particles with inter-crystallite voids
20.4860 - 70Uniform crystals, narrower size distribution
30.6134 - 100Nano-sized aggregates

Data sourced from studies on Omega zeolite synthesis. researchgate.netkoyauniversity.org

Dual-Templating Strategies with TMAH and Other Organic Additives

TMAH is frequently used in combination with other, often larger, organic structure-directing agents in what are known as dual-templating or co-SDA strategies. This approach allows for the synthesis of more complex zeolite structures that cannot be formed using a single template. In these systems, the smaller TMA⁺ cation typically occupies the smaller cages or cavities of the framework, while the larger co-template directs the formation of the main channel systems.

A notable example is the synthesis of ferrierite (FER) zeolite using TMAOH and piperidine (B6355638) as cooperative SDAs. This combination yields hierarchical ferrierite aggregates composed of nanosheets, which possess a significantly higher mesopore surface area compared to ferrierite synthesized with piperidine alone. rsc.org Another example is the synthesis of high-silica LTA zeolites using a "charge density mismatch" approach, which employs TMA⁺, tetraethylammonium (B1195904) (TEA⁺), and Na⁺ ions simultaneously. researchgate.net Here, TMA⁺ and Na⁺ are incorporated into the initial solid phase, while TEA⁺ is incorporated later during crystal growth. In the synthesis of MFI-type zeolites, TMAH has been used as a co-template with tetrapropylammonium (B79313) hydroxide (TPAOH) to create zeolites with unique fin-like morphologies, enhancing their diffusion properties.

Synthesis of Specific Zeolite Topologies (e.g., PLS-1, MFI, Zeolite T, Omega Zeolite)

The templating effect of TMAH is crucial for the synthesis of several specific zeolite topologies.

PLS-1 (CDO topology): This layered silicate can be synthesized from a protonic form of magadiite (B1252274) (a layered silicate) in the presence of TMAH and water. The process involves heating the mixture at 150-170°C for several days. scribd.comgeoscienceworld.org The TMA⁺ cations are intercalated between the silicate layers, directing the formation of the PLS-1 structure. The molar ratio of reactants, such as SiO₂:TMAOH:H₂O, is a critical factor for obtaining a pure PLS-1 phase. scribd.comgeoscienceworld.org

MFI (ZSM-5): While TPAOH is the conventional SDA for MFI zeolites, TMAH can be used as a co-template. For instance, using both TPAOH and TMAOH can produce ZSM-5 with unique, one-dimensional fins growing along a specific crystal direction. This morphology is attributed to the synergistic effect of both TPA⁺ and TMA⁺ cations co-existing within the MFI unit cell during crystallization.

Zeolite T (ERI/OFF intergrowth): Hierarchical Zeolite T aggregates can be successfully synthesized using TMAH as a single template. The concentration of TMAH and the crystallization temperature are key parameters. Pure Zeolite T can be obtained at temperatures around 130°C, while higher temperatures may lead to the formation of competing phases like Zeolite W. mdpi.com The addition of TMAH significantly accelerates the crystallization compared to template-free systems. preprints.org

Omega Zeolite (MAZ): TMAH is the classic organic template for the synthesis of Omega zeolite. The TMA⁺ cations are trapped in the gmelinite cages during crystal growth, which is considered a strong structure-directing factor. The synthesis is typically carried out hydrothermally at around 100°C from a sodium aluminosilicate gel containing TMAH. koyauniversity.org As previously noted, the TMAH concentration is a key tool for controlling the final crystal size of the Omega zeolite. researchgate.netkoyauniversity.org

Table 2: TMAH in the Synthesis of Specific Zeolite Topologies

Zeolite TopologyRole of TMAHTypical Co-template(s) / PrecursorKey Synthesis Insight
PLS-1Primary TemplateH-magadiiteTMA⁺ intercalates between silicate layers to form the layered structure. scribd.comgeoscienceworld.org
MFICo-templateTetrapropylammonium hydroxide (TPAOH)Synergistic effect with TPAOH creates unique finned crystal morphologies.
Zeolite TSingle TemplateN/A (often with Na⁺, K⁺)TMAH concentration controls crystal size and accelerates crystallization. mdpi.compreprints.org
Omega (MAZ)Primary TemplateNaOHTMA⁺ is trapped in gmelinite cages, directing the framework formation. koyauniversity.org

Post-Synthesis Modification and Characterization of TMAH-templated Zeolites

After the hydrothermal synthesis is complete, the as-synthesized zeolite contains TMA⁺ cations occluded within its pores and cages. To make the zeolite catalytically active or accessible for adsorption, this organic template must be removed. The most common method for template removal is calcination, which involves heating the zeolite in air or an inert atmosphere at high temperatures (e.g., >400°C). This process thermally decomposes the TMA⁺ cations.

In some cases, such as with the layered precursor PLS-1, post-synthesis modification can be more complex. The as-synthesized material can undergo acid treatment to remove the interlayer TMA⁺, followed by intercalation with other, larger organic molecules and subsequent silylation to create expanded, three-dimensional porous structures. rsc.org

The characterization of TMAH-templated zeolites, both before and after template removal, is crucial for understanding their structure and properties. Standard techniques include:

X-Ray Diffraction (XRD): To identify the zeolite phase and assess its crystallinity.

Scanning Electron Microscopy (SEM): To observe the crystal size, morphology, and aggregation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (e.g., ¹³C, ²⁹Si, ²⁷Al MAS NMR) is used to probe the local environment of the TMA⁺ cations within the zeolite framework and to confirm the structure of the aluminosilicate framework.

Thermogravimetric Analysis (TGA): To determine the amount of occluded template and the temperature required for its removal.

Thermochemolysis and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Thermochemolysis, also known as thermally assisted hydrolysis and methylation (THM), is a powerful analytical technique that combines pyrolysis with in-situ chemical derivatization. wikipedia.orgresearchgate.net TMAH is a key reagent in this process, acting as a strong base and a methylating agent. msconsult.dk When a sample is heated in the presence of TMAH, complex, non-volatile macromolecules are broken down (hydrolysis), and the resulting polar functional groups, such as carboxylic acids and hydroxyls, are simultaneously methylated. csic.es This derivatization increases the volatility and thermal stability of the analytes, making them amenable to separation and identification by Gas Chromatography-Mass Spectrometry (GC-MS). msconsult.dkcsic.es The technique is particularly valued for providing detailed structural information about complex materials like biopolymers and geopolymers. csic.es

The primary role of TMAH in Py-GC-MS is to convert polar analytes into their less polar, more volatile methyl derivatives. csic.es This process, often conducted as "flash alkylation" in the hot injector port of a gas chromatograph, prevents the thermal degradation of sensitive molecules and improves chromatographic performance. msconsult.dklcms.cz

The derivatization mechanism involves the cleavage of ester and ether linkages within macromolecules, followed by the methylation of reactive functional groups. researchgate.net For instance, carboxylic acids are converted to their corresponding methyl esters, and hydroxyl groups (both alcoholic and phenolic) are transformed into methyl ethers. csic.es This is particularly effective for analyzing complex biological matrices, fatty acids, and lignin. msconsult.dknih.gov Studies using ¹³C-labeled TMAH have helped elucidate the specific reaction pathways, such as the base-catalyzed cleavage of the β-O-4 ether bond in lignin, a critical linkage in its structure. huji.ac.il

The table below summarizes the derivatization of various functional groups by TMAH during thermochemolysis.

Functional GroupOriginal Compound ClassDerivatized Product
Carboxylic Acid (-COOH)Fatty Acids, Amino AcidsMethyl Ester (-COOCH₃)
Phenolic Hydroxyl (-OH)Lignin, PhenolsMethyl Ether (-OCH₃)
Alcoholic Hydroxyl (-OH)Carbohydrates, AlcoholsMethyl Ether (-OCH₃)
Amine (-NH₂)Amino Acids, NucleobasesN-methyl derivatives
Thiol (-SH)Sulfur-containing compoundsMethyl Thioether (-SCH₃)

This table illustrates the general reactions of TMAH with various functional groups, rendering them suitable for GC-MS analysis.

TMAH thermochemolysis is extensively used to characterize complex organic matter in geological and environmental samples like soils, sediments, and natural waters. huji.ac.ilresearchgate.netacademie-sciences.fr The technique effectively breaks down geopolymers such as humic substances, kerogen, and lignocellulosic materials, releasing structurally significant monomers. researchgate.netcsic.eshuji.ac.il

In soil science, TMAH-Py-GC-MS provides molecular-level details about soil organic matter (SOM), revealing the presence of compounds derived from lignin, lipids (as fatty acid methyl esters), and other biopolymers. huji.ac.ilresearchgate.net This information helps in determining the sources of organic matter (e.g., differentiating between gymnosperm and angiosperm inputs based on lignin-derived phenols) and assessing its degradation state. huji.ac.ilresearchgate.net Similarly, the analysis of dissolved organic matter (DOM) in aquatic systems with TMAH reveals structural components, supporting the view that humic-like macromolecules are supramolecular associations of smaller molecules. nih.gov The method has been successfully applied to characterize organic matter in diverse environments, from peat bogs to marine fjords. researchgate.netresearchgate.net

Application AreaSample TypeKey Findings
Soil ScienceSoil, PeatCharacterization of lignin, fatty acids, and humic substances; assessment of organic matter source and degradation. huji.ac.ilresearchgate.net
Aquatic ChemistryRiverine & Marine DOMElucidation of the structure of dissolved humic-like macromolecules. academie-sciences.frnih.gov
PaleoclimatologySediments, FossilsIdentification of biopolymers (e.g., lignin, cutin) to reconstruct past ecosystems and environments. csic.esresearchgate.net
BiogeochemistryTermite GutProbing the stepwise degradation and modification of lignin during digestion by termites. nih.gov

This interactive table showcases the diverse applications of TMAH thermochemolysis in geo-environmental research.

The search for organic molecules on other planets is a primary goal of astrobiology. TMAH thermochemolysis has been adapted for in-situ analysis on Mars missions due to its ability to liberate and derivatize polar organic molecules that may be bound to minerals or trapped within macromolecules. nasa.govmit.edu

The Sample Analysis at Mars (SAM) instrument on the Curiosity rover and the Mars Organic Molecule Analyzer (MOMA) on the ExoMars rover are equipped with TMAH wet chemistry experiments. nasa.govnasa.gov In these experiments, a Martian soil or rock sample is mixed with a TMAH solution and heated. nasa.gov This process releases and methylates potential biosignatures like fatty acids and nucleobases, making them volatile enough for detection by the onboard GC-MS. nasa.govresearchgate.net Research on Mars-analog samples has shown that TMAH can successfully recover fatty acids from minerals like iron oxides and carbonates. mit.edu Studies have also optimized the thermochemolysis conditions for detecting nucleobases, key components of life as we know it, finding 600°C to be an optimal temperature for their conversion into stable, detectable methylated derivatives. nasa.gov

NucleobaseMajor Methylated Product(s)
AdenineTrimethyl-adenine
Guanine1,3,7-trimethyl-xanthine (Caffeine)
CytosineN,N,N-trimethyl-cytosine
Thymine1,3-dimethyl-thymine
Uracil1,3-dimethyl-uracil

This table, based on data from studies for the SAM and MOMA missions, lists the stable methylated products of nucleobases after TMAH thermochemolysis. nasa.gov

Sample Preparation for Elemental and Molecular Spectroanalytical Techniques

Beyond its use in pyrolysis, TMAH serves as a powerful agent for sample preparation in a range of spectroanalytical techniques. Its strong basicity and solubilizing power make it an effective alternative to traditional acid digestion methods, especially for complex biological and organic-rich matrices. researchgate.netrsc.org

TMAH is highly effective for solubilizing samples, particularly those with high protein and fat content. researchgate.net It is used to prepare a variety of sample types, including food (e.g., peanuts, crustaceans), biological tissues, and leather, for elemental analysis. rsc.orgresearchgate.net The solubilization process is typically faster and performed at lower temperatures (e.g., 90-95°C) compared to acid digestion, which minimizes the risk of losing volatile analytes. rsc.org

The alkaline nature of TMAH efficiently breaks down the complex organic matrix, releasing the target elements into the solution. rsc.org This method is noted for its simplicity, reduced reagent consumption, and minimized risk of contamination. For example, a procedure for analyzing peanut samples involved heating with a 25% TMAH solution at 90°C for two hours, resulting in complete solubilization and a slurry suitable for direct analysis.

Sample MatrixTarget AnalytesMethodKey Advantage
LeatherCr, PbAlkaline solubilization at 95°CComplete sample solubilization, simple procedure. rsc.org
PeanutTrace elements (Cr, Cu, Fe, etc.)Slurry formation at 90°CSimple, less reagent use, minimizes contamination risk.
CrustaceansMultielementUltrasound-assisted extractionQuicker, reduced reagent consumption compared to acid digestion. researchgate.net
Food SamplesIodineAlkaline extraction at 85°CReduces loss of volatile iodine compared to acid methods. nih.gov

This table provides examples of TMAH's application in solubilizing various sample matrices for elemental analysis.

TMAH-prepared samples are compatible with several modern spectrometric techniques, enabling both elemental and molecular analysis.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (OES): TMAH is a viable sample preparation reagent for multielemental analysis by ICP-MS and ICP-OES (including Microwave-Induced Plasma OES, or MIP-OES). scielo.brthermofisher.com While the organic matrix of TMAH can potentially cause interferences (e.g., carbon-based polyatomic interferences in ICP-MS), methods have been developed to mitigate these effects. nih.govthermofisher.com High-resolution ICP-MS (HR-ICP-MS) can resolve matrix-derived interferences, allowing for the direct analysis of semiconductor-grade TMAH for ultra-trace metal contaminants at parts-per-quadrillion levels. thermofisher.com For MIP-OES, a technique valued for its low operational cost, TMAH combined with nitric acid has been successfully used to prepare crustacean samples for multielement determination, proving to be an accurate and efficient alternative to full acid digestion. scielo.brscielo.br

Electrospray Ionization - Mass Spectrometry (ESI-MS): In the realm of molecular analysis, TMAH serves as a powerful reagent in negative-ion ESI-MS for characterizing complex organic mixtures like crude oil. acs.orgnih.gov As a much stronger base than conventional reagents like ammonium hydroxide, TMAH can deprotonate a significantly wider range of compounds, including less acidic and neutral species. acs.orgnih.gov This enhanced deprotonation allows ESI-MS to access 1.5 to 6 times more elemental compositions in crude oil, providing a much more comprehensive molecular profile. acs.orgnih.gov This approach is also applicable to the analysis of dissolved organic matter, coal, and lipids. nih.gov

Spectrometric TechniqueRole of TMAHKey Findings & Advantages
ICP-MS / HR-ICP-MSSample Digestion/MatrixEnables ultra-trace elemental analysis; HR-ICP-MS overcomes polyatomic interferences from the TMAH matrix. nih.govthermofisher.com
OES / MIP-OESSample SolubilizationLow-cost, accurate alternative to acid digestion for elemental analysis in biological samples. scielo.bragriscigroup.us
ESI-MSStrong Base ReagentIncreases the variety and number of detectable compounds in complex mixtures by enhancing deprotonation. acs.orgnih.gov

This table summarizes the compatibility and benefits of using TMAH with advanced spectrometric methods.

Enhanced Ionization Efficiency in Mass Spectrometry through TMAH Adduction

This compound (TMAH) serves as a crucial reagent in mass spectrometry, particularly in negative ion electrospray ionization (ESI-MS). Its primary role is to enhance the ionization efficiency of acidic components within complex mixtures. As a strong base, TMAH is more effective at deprotonating a wider range of acidic species compared to conventional bases like ammonium hydroxide. acs.org This leads to a more uniform deprotonation of analytes, resulting in a significant increase in the number of elemental compositions detected. acs.org

Research has demonstrated that using TMAH as a reagent can increase the number of identified compositions by a factor of 1.5 to 6 in the analysis of crude oils. acs.org This enhancement extends to less acidic and neutral species that are typically difficult to ionize and observe with conventional methods. acs.org The improved compositional coverage provided by TMAH-modified solvent systems is critical for the detailed analysis of complex organic mixtures such as petroleum-derived materials, dissolved organic matter, and lipids. acs.org

Furthermore, TMAH is employed in thermochemolysis, an analytical technique that combines pyrolysis with chemical derivatization. In this context, TMAH facilitates the cleavage of chemical bonds and the methylation of the resulting fragments, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This technique has proven valuable for detecting polycyclic aromatic hydrocarbon (PAH) quinones that have formed Michael adducts with biological molecules, a process important for assessing exposure to these environmental pollutants. nih.govacs.org The thermochemolysis with TMAH effectively cleaves peptide bonds in proteinaceous materials, yielding individual amino acid methyl esters that can be readily identified. researchgate.net

In-situ Monitoring and Process Control via Spectroscopy

Spectroscopic methods are widely used for the in-situ monitoring and process control of TMAH concentrations, particularly in industrial applications like semiconductor manufacturing. process-insights.comecitechnology.com

Near-Infrared (NIR) Spectroscopy for TMAH Concentration Measurement

Near-infrared (NIR) spectroscopy has emerged as a viable technique for the real-time, in-situ monitoring of TMAH concentrations in aqueous solutions. process-insights.comprocess-insights.com This is especially critical in the semiconductor industry, where TMAH is a key component of photoresist developer solutions, and its concentration must be precisely maintained, often at 2.38%. process-insights.comprocess-insights.com

Feasibility studies have demonstrated that NIR spectroscopy, coupled with fiber optics, can accurately measure TMAH concentrations. process-insights.com These systems can achieve a high degree of precision, with measurement levels equal to ±0.008% for one standard deviation, leading to a 95% confidence level of about ±0.03%. process-insights.com The analysis time is rapid, often under 50 seconds, allowing for timely adjustments to the process. process-insights.com While factors like temperature can significantly impact the NIR spectrum of the aqueous solution, this can be corrected for spectroscopically, as the thermal information is captured within the spectra. process-insights.com

Spectroscopic Analysis of TMAH in Process Solutions

Beyond NIR spectroscopy, other spectroscopic and analytical methods are employed to analyze TMAH in process solutions. Conductivity measurement is another effective online technique that shows excellent linearity within the typical process operating range. ecitechnology.com By applying temperature correction, this method can achieve ±0.001 wt% reproducibility and accuracy. ecitechnology.com

In atmospheric pressure glow discharge (APGD) optical emission spectrometry (OES), TMAH has been used for the alkalization of samples. rsc.org Studies comparing the emission spectra of APGD in contact with alkalized (using TMAH) and acidified flowing liquid cathode solutions have been conducted to evaluate the analytical performance for the determination of various elements. rsc.org While some variations exist, the results suggest that the excitation conditions in the discharge are largely independent of the pH of the solution. rsc.org

The table below summarizes the performance of different analytical techniques for TMAH monitoring.

Analytical TechniquePrecision/AccuracyAnalysis TimeMeasured Species
Near-Infrared (NIR) Spectroscopy ±0.015 wt%Real-time (seconds)OH⁻, (CH₃)₄N⁺
Conductivity ±0.002 wt%Real-time (seconds)OH⁻
Titration 0.005 wt%MinutesOH⁻

This table is based on data presented in a study on advanced monitoring of TMAH solutions. researchgate.net

Separation and Identification in Chromatography

Chromatographic techniques are fundamental for the separation and precise quantification of TMAH and its related ions from various matrices. oaepublish.comresearchgate.net

Ion Chromatography (IC) for TMAH and Related Ions

Ion chromatography (IC) is a widely adopted method for the analysis of TMAH, specifically for the quantification of the tetramethylammonium ion (TMA⁺). oaepublish.comanalytice.com This technique is utilized in diverse applications, from assessing TMAH exposure in the air of industrial environments to analyzing its concentration in wastewater. oaepublish.comresearchgate.net In a typical IC setup for TMAH analysis, samples are eluted with a suitable mobile phase, such as a dilute solution of sulfuric acid. oaepublish.com

The performance of IC for TMAH analysis is characterized by a broad linear range and high correlation coefficients. For instance, a developed method for air analysis showed a linear range for TMA⁺ from 0.3 to 100 μg/mL with a correlation coefficient (R²) of 0.9998. oaepublish.comresearchgate.net The recovery rate for this method was found to be 116.6%, with a coefficient of variation of 2.25%. oaepublish.comresearchgate.net In another application for wastewater analysis, the calibration curve for TMAH concentrations between 1.0 and 10.0 mg/L consistently yielded an R-square value above 0.999. oaepublish.comresearchgate.net To overcome interference from the TMAH matrix when analyzing other ions, such as chloride, a cation exchange resin can be used for sample preprocessing. This approach effectively removes the TMA⁺ cation and neutralizes the hydroxide ion. spiedigitallibrary.org

Ultra-Performance Liquid Chromatography – High-Resolution Mass Spectrometry (UPLC-HRMS)

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) is employed. oaepublish.comresearchgate.net This powerful combination allows for the accurate identification and quantification of the tetramethylammonium ion (TMA⁺) at very low concentrations. oaepublish.comncku.edu.tw UPLC-HRMS is particularly valuable for analyzing environmental and workplace air samples where TMAH concentrations can be in the μg/m³ range. oaepublish.com

A validated UPLC-HRMS method for TMA⁺ demonstrated a linear range of 0.002 to 1 μg/mL with a correlation coefficient of 0.996. oaepublish.comresearchgate.net The average desorption efficiency for this method was 90.6% with a coefficient of variation of 3.53%. researchgate.net The superior sensitivity of UPLC-HRMS allows for the quantification of TMAH in samples that are below the detection limit of IC. oaepublish.com For instance, in a workplace environmental exposure assessment, UPLC-HRMS was able to measure TMAH concentrations at all sampling locations, whereas IC could not for some. oaepublish.com

The following table provides a comparison of the analytical performance of IC and UPLC-HRMS for TMA⁺ analysis.

ParameterIon Chromatography (IC)UPLC-HRMS
Linear Range (TMA⁺) 0.3 to 100 μg/mL0.002 to 1 μg/mL
Correlation Coefficient (R) 0.99980.996
Recovery Rate 116.6%90.6%
Coefficient of Variation (CV) 2.25%3.53%

This table is based on data from a study developing methods for determining this compound in the air. oaepublish.comresearchgate.netncku.edu.tw

Environmental and Occupational Health Research of Tmah

Degradation Pathways and Mechanisms of TMAH in Wastewater

Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), a quaternary ammonium (B1175870) compound extensively used in the microelectronics industry, presents significant environmental challenges due to its corrosive nature and ecotoxicity. nih.govresearchgate.net Research into its degradation in wastewater has focused on identifying effective and sustainable treatment methods. The primary degradation pathways involve biological treatments and advanced oxidation processes (AOPs). In biological systems, TMAH can be broken down into less harmful substances. For instance, under aerobic conditions, TMAH is sequentially degraded to trimethylamine (B31210), then to dimethylamine, methylamine, and finally to ammonia (B1221849). researchgate.net Anaerobic degradation pathways also exist, where TMAH can be converted to methane (B114726), carbon dioxide, and ammonia. researchgate.net

Biological treatment has emerged as a cost-effective and environmentally friendly approach for managing TMAH-contaminated wastewater. sardiniasymposium.it Both aerobic and anaerobic processes have been successfully employed to degrade TMAH, often achieving high removal efficiencies. sardiniasymposium.itmdpi.com

Aerobic biodegradation of TMAH has been demonstrated to be effective, with studies showing total removal efficiencies exceeding 99.3%. mdpi.com In aerobic sequencing batch reactors (SBRs), acclimated sludge can significantly reduce TMAH concentrations. mdpi.comnih.gov One study found that an aerobic SBR could handle initial TMAH concentrations that were gradually increased from 200 to 4666 mg/L. nih.gov The aerobic specific TMAH degradation rates were observed to follow Monod-type kinetics. nih.gov However, high concentrations of TMAH can inhibit the nitrification process, a crucial step in nitrogen removal in wastewater treatment. nih.govresearchgate.net

Anaerobic digestion is another viable option for treating TMAH-containing wastewater. researchgate.net Up-flow anaerobic sludge blanket (UASB) reactors have been particularly effective, demonstrating over 99% removal of TMAH at organic loading rates of 11.5 kg-COD m⁻³ day⁻¹. nih.govtandfonline.com In these systems, TMAH is typically converted to methane and ammonia. researchgate.net Studies have shown that anaerobic archaea can tolerate TMAH concentrations up to 10,000 mg/L. researchgate.net However, shock loads of high TMAH concentrations can inhibit both TMAH degradation and sulfate (B86663) reduction for extended periods. nih.govtandfonline.com The methanogenic pathway appears to be the primary route for TMAH degradation in anaerobic systems. researchgate.netnih.govtandfonline.com

Interactive Table: Comparison of Aerobic and Anaerobic TMAH Biodegradation

FeatureAerobic BiodegradationAnaerobic Biodegradation
Primary Technology Sequencing Batch Reactor (SBR), Activated SludgeUp-flow Anaerobic Sludge Blanket (UASB)
Removal Efficiency >99.3% mdpi.com>99% nih.govtandfonline.com
Degradation Products Trimethylamine, Dimethylamine, Methylamine, Ammonia researchgate.netMethane, Carbon Dioxide, Ammonia researchgate.net
Key Microorganisms Mycobacterium sp., Hypomicrobium sp. nih.govMethanomethylovorans hollandica, Methanosarcina mazei mdpi.comnih.gov
Inhibition Concerns Nitrification inhibition at high TMAH concentrations nih.govresearchgate.netInhibition of TMAH degradation and sulfate reduction by shock loads nih.govtandfonline.com
Specific Degradation Rate 2.184 mg N/h/g VSS nih.gov9.5 mg TMAH/gVSS·h mdpi.com

Biological Treatment Strategies for TMAH-Containing Wastewater

Role of Microbial Communities in TMAH Biotransformation

The biotransformation of TMAH is carried out by specific microbial communities that adapt to the presence of this compound. In aerobic environments, bacteria such as Mycobacterium sp. and Hypomicrobium sp. have been identified as potential TMAH degraders. nih.govresearchgate.net Real-time quantitative polymerase chain reaction (qPCR) and reverse transcript (RT)-qPCR results suggest that Hyphomicrobium sp. can utilize both TMAH and its degradation intermediate, trimethylamine (TMA), while Thiobacillus sp. may only be able to utilize TMAH. nih.gov

In anaerobic systems, methanogenic archaea are the key players. Methanomethylovorans hollandica and Methanosarcina mazei have been identified as the dominant methanogens responsible for TMAH degradation in UASB reactors. mdpi.comnih.gov Research suggests that Methanomethylovorans hollandica is responsible for degrading TMAH at lower concentrations, while Methanosarcina mazei handles higher concentrations. researchgate.net The presence of these specific microbial populations is crucial for the stable and efficient treatment of TMAH-containing wastewater. nih.gov The process of microbial biotransformation involves the conversion of chemical compounds by microorganisms or their enzymes. researchgate.net

Industrial wastewater often contains a mixture of contaminants that can influence the biodegradation of TMAH. The presence of photoresist (PR) in wastewater from the semiconductor industry is common. Studies have shown that aerobic biological treatment can effectively degrade TMAH even in the presence of PR, with the mixture serving as a carbon source for the microorganisms. mdpi.com

In anaerobic co-digestion, the presence of other organic compounds can affect TMAH degradation. For instance, in wastewater containing TMAH, monoethanolamine (MEA), and sulfate, complete degradation of each organic was achieved within five days after acclimatization of the sludge. nih.govtandfonline.com However, a shock load of TMAH inhibited its own degradation and that of sulfate for over a month, while MEA degradation was unaffected. nih.govtandfonline.com This suggests that while co-digestion is feasible, careful management of loading rates is necessary. The presence of sulfate can also be a factor, as its reduction can occur simultaneously with COD removal. nih.govtandfonline.com However, the presence of more than 20 mg/L of sulfide (B99878) has been shown to significantly extend the lag period and slow the specific TMAH degradation rates. researchgate.net

Recent research has explored the use of conductive materials to enhance the anaerobic digestion of TMAH. Iron-based conductive materials, such as nano magnetite (Fe₃O₄) and nano zero-valent iron (ZVI), have been shown to significantly improve TMAH degradation efficiency, particularly at high concentrations. nih.gov In one study, at a TMAH concentration of 10 g/L, the degradation efficiency reached 97.36% and 94.96% in the presence of Fe₃O₄ and ZVI, respectively, compared to 78.41% in the control group. nih.gov These materials also led to an increase in methane yields by 89.00% and 97.21%. nih.gov

The mechanism behind this enhancement involves several factors. The conductive materials promote the secretion of charged functional groups into the extracellular polymeric substances, which shields the microbes from TMAH toxicity. nih.gov They also stimulate the production of flavin and riboflavin, which can enhance interspecies electron transfer rates by up to 46.14-fold for Fe₃O₄ and 9.00-fold for ZVI. nih.gov Furthermore, these materials induce a shift in the TMAH degradation pathway from methylotrophic methanogenesis to syntrophic metabolism, facilitating a more efficient breakdown through direct interspecies electron transfer. nih.gov

Advanced Oxidation Processes (AOPs) offer a chemical treatment alternative for the degradation of TMAH. These processes rely on the generation of highly reactive radicals, such as hydroxyl radicals (•OH), to oxidize organic pollutants. researchgate.net

One studied AOP is the use of UV light in combination with persulfate (S₂O₈²⁻). This process generates sulfate radicals (SO₄•⁻), which are strong oxidants. researchgate.net The degradation of TMAH in this system is influenced by factors such as pH, persulfate dosage, and UV intensity. researchgate.net The main degradation mechanism is believed to be H abstraction by •OH-induced oxidation and subsequent demethylation. researchgate.net Byproducts of this process include trimethylamine, dimethylamine, methylamine, as well as ammonium and nitrate (B79036) ions. researchgate.net

Another AOP involves the use of ozone (O₃), often in combination with hydrogen peroxide (H₂O₂). The nano-ozone/H₂O₂ process has been shown to be effective, with 95% TMAH removal and 65% TOC removal within 90 minutes under optimal conditions (25 °C and pH 10). iaea.org The addition of H₂O₂ significantly enhances the degradation rate by promoting the production of hydroxyl radicals. iaea.org Combining ozonation with other approaches can increase degradation efficiency. researchgate.net For example, the O₃/H₂O₂ process can achieve 82.3% degradation and 53.5% mineralization under optimal conditions. researchgate.net

Interactive Table: Research Findings on AOPs for TMAH Degradation

AOP MethodKey ParametersTMAH Removal EfficiencyByproductsReference
UV/Persulfate pH, Persulfate Dosage, UV IntensityNot specified in abstractTrimethylamine, Dimethylamine, Methylamine, NH₄⁺, NO₃⁻ researchgate.net
Nano-ozone/H₂O₂ 25 °C, pH 1095%Nitrate (NO₃⁻) iaea.org
O₃/H₂O₂ Optimal conditions82.3%Not specified researchgate.net
UV-LED/H₂O₂ pH 7, 35°CNot specified in abstractTrimethylamine, Dimethylamine, Monomethylamine, NH₄⁺, NO₃⁻ digitellinc.commorressier.com

Advanced Oxidation Processes (AOPs) for TMAH Degradation

Ozonation and Combined Ozonation-AOP Systems

The treatment of TMAH in industrial wastewater is a critical environmental concern. Research has focused on advanced oxidation processes (AOPs) to degrade this stable and toxic compound.

Ozonation alone has been studied for TMAH degradation. In one study, applying ozone for 120 minutes at a pH of 11 resulted in a 70.9% degradation of TMAH and a 47.6% mineralization. This process also led to an increase in cell viability from 60.6% before treatment to 83.8% after treatment, indicating a reduction in the toxicity of the wastewater.

To enhance degradation efficiency, ozonation is often coupled with other AOPs, such as hydrogen peroxide (H₂O₂) or ultraviolet (UV) light. The addition of H₂O₂ to the ozonation process (O₃/H₂O₂) has been shown to increase the production of hydroxyl radicals, which accelerates TMAH degradation. Under optimal conditions, the O₃/H₂O₂ method can achieve an 82.3% degradation and 53.5% mineralization of TMAH. In contrast, combining ozonation with UV light did not show a significant improvement in TMAH degradation.

Further research into UV-activated persulfate (another AOP) has also shown it to be effective in destroying organic pollutants like TMAH. Studies on combined UV/O₃ processes found that reaction time was the most significant factor influencing degradation, followed by the initial ozone concentration and pH. At optimal conditions, a UV/O₃ process was able to mineralize 53.5% of the TMAH into ammonia nitrogen and nitrate nitrogen.

Interactive Data Table: Efficacy of Ozonation and Combined AOPs on TMAH Degradation

Treatment Process Degradation Efficiency Mineralization (TOC Removal) Key Findings
Ozonation (alone) 70.9% 47.6% Achieved after 120 min at pH 11.
O₃/H₂O₂ 82.3% 53.5% Increased hydroxyl radical production enhances degradation.
O₃/UV No significant improvement Not specified UV light did not facilitate further TMAH degradation compared to ozonation alone.
UV/O₃ - 53.5% Reaction time is the most critical parameter for this process.
Nano-ozone/H₂O₂ 95% 65% Achieved within 90 minutes at pH 10, with significant toxicity reduction.

Occupational Exposure and Safety Considerations in TMAH Handling

Given the severe health risks, occupational exposure to TMAH is a major safety concern. There have been several recorded fatalities and serious injuries resulting from skin exposure to TMAH solutions since 2007. The hazards are twofold: severe chemical burns from its high alkalinity (pH >13) and acute systemic toxicity from dermal absorption.

Systemic Toxicity Mechanisms and Reported Incidents

The systemic toxicity of TMAH is a primary concern in occupational settings. The mechanism involves a two-step process: the hydroxide ion first damages the skin's protective barrier, which then facilitates the rapid absorption of the highly toxic tetramethylammonium (TMA+) ion into the bloodstream. The TMA+ ion is a neurotoxin that acts as a cholinergic agonist, affecting both nicotinic and muscarinic receptors in the autonomic nervous system's ganglia. This can lead to a ganglion block, resulting in respiratory failure, which is often the cause of death in fatal exposures. There is no known antidote for TMAH poisoning.

Numerous incidents highlight the severity of TMAH exposure. In Taiwan, a review of cases reported to the poison control center found 13 instances of dermal exposure. Among these, three individuals died after contact with a 25% TMAH solution. Another worker survived a severe exposure to a much lower concentration of 2.38% TMAH that covered 28% of his body surface area, but required mechanical ventilation for two days. A fatal case in Korea involved an 8.75% TMAH solution. These incidents demonstrate that life-threatening symptoms can occur even with exposure to lower concentrations, particularly when a large body surface area is affected. Symptoms can develop rapidly, with life-threatening effects appearing within 20 minutes of exposure.

Interactive Data Table: Summary of Reported TMAH Occupational Exposure Incidents

TMAH Concentration Body Surface Area (BSA) Exposed Outcome Key Symptoms Location
25% Not specified (multiple cases) 3 Fatalities Out-of-hospital cardiac arrest, respiratory failure. Taiwan
8.75% 12% Fatality Unconsciousness, respiratory acidosis, chemical burns. Korea
2.38% 28% Survived (required ventilation) Muscle weakness, dyspnea, hyperglycemia, chemical burns. Taiwan
2.38% Not specified (multiple cases) Survived Primarily first-degree chemical burns without systemic toxicity. Taiwan
25% ≤1% Survived First-degree chemical burns without systemic toxicity. Taiwan

Decontamination Strategies and Efficacy Studies

Immediate and thorough decontamination is critical to prevent or mitigate systemic toxicity following skin or eye contact with TMAH. The standard emergency procedure is to immediately flush the affected area with copious amounts of tepid water for at least 15 minutes, after removing all contaminated clothing. Seeking immediate medical attention is imperative.

While water is the universally recommended first response, studies have investigated the efficacy of alternative decontamination solutions. An in vitro study compared the effectiveness of tap water versus an amphoteric, hypertonic washing solution (Diphoterine®) on reconstituted human skin exposed to 25% TMAH. The results showed that the specialized washing solution was significantly more effective at preserving cell viability than tap water. This suggests that while copious water flushing is the essential first step, specialized solutions may offer enhanced protection.

Interactive Data Table: Efficacy of Decontamination Solutions on Cell Viability After 25% TMAH Exposure

Decontamination Solution Cell Viability After 10-sec Exposure Cell Viability After 30-sec Exposure Key Finding
Tap Water Not specified 33.8% Less effective at preserving cell viability.
Diphoterine® 10.9% higher than water 66.5% (32.7% higher than water) Significantly more efficacious in preserving cell viability compared to tap water.

Workplace Safety Protocols and Engineering Controls

Strict adherence to safety protocols is essential for preventing TMAH exposure. A multi-layered approach involving engineering controls, administrative protocols, and personal protective equipment (PPE) is required.

Engineering Controls:

Ventilation: All work with TMAH must be conducted in a certified chemical fume hood or other approved ventilated enclosure to prevent inhalation of any aerosols.

Automation: Where possible, automated pumping systems should be used to transfer TMAH from storage to process containers to minimize handling.

Emergency Equipment: ANSI-approved safety showers and eyewash stations must be immediately accessible (within 10 seconds travel time) wherever TMAH is handled.

Workplace Safety Protocols & PPE:

Hazard Assessment: A thorough hazard assessment and a written Standard Operating Procedure (SOP) are required before beginning any work with TMAH.

Buddy System: Workers should never handle TMAH while alone.

Personal Protective Equipment (PPE): It is crucial that no skin is exposed when handling TMAH. The required PPE is extensive and goes beyond standard laboratory requirements.

Interactive Data Table: Recommended Personal Protective Equipment (PPE) for TMAH Handling

Body Part Required PPE Specifications and Notes

Emerging Research Areas and Future Directions for Tmah

Tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) continues to be a compound of significant interest beyond its traditional roles. Researchers are exploring its application in novel microfabrication techniques, advanced electrochemical systems, and through sophisticated computational models to unlock new capabilities and a deeper understanding of its chemical behavior.

Q & A

Q. How is tetramethylammonium hydroxide synthesized for laboratory use?

TMAH is synthesized via the reaction of tetramethylammonium chloride (TMACl) with potassium hydroxide in methanol, yielding TMAH and KCl. An alternative route involves alkylation of ammonium chloride with dimethyl carbonate, producing TMACl and CO₂, followed by hydroxide exchange . Hydrated TMAH is typically isolated as a solid or used as an aqueous/methanolic solution.

Q. What are the recommended safety protocols for handling TMAH in laboratory settings?

TMAH is classified as acutely toxic (dermal/oral), corrosive (skin/eyes), and hazardous to aquatic systems. Key safety measures include:

  • PPE : Wear nitrile gloves, eye/face protection, and particulate respirators.
  • Skin protection : Use barrier creams and avoid direct contact (median lethal dose: 25 mg/kg in mice) .
  • Environmental controls : Prevent spills into drains or water systems due to aquatic toxicity .

Q. What role does TMAH play in sample preparation for elemental analysis via spectroanalytical techniques?

TMAH enables alkaline solubilization of complex matrices (e.g., biological tissues, polymers) for trace metal analysis. Methods include:

  • Room-temperature incubation for gentle extraction.
  • Ultrasound/microwave-assisted digestion to accelerate dissolution while preserving redox-sensitive species (e.g., metalloproteins) .
  • Compatibility with ICP-MS and AAS due to low matrix interference .

Advanced Research Questions

Q. How can TMAH be optimized in microwave-assisted alkaline solubilization for complex organic matrices?

Optimization parameters include:

  • Temperature : 60–90°C to balance reaction speed and analyte stability.
  • TMAH concentration : 5–25% (w/v) for efficient matrix breakdown without excessive background noise.
  • Irradiation time : 10–30 minutes, validated via recovery studies using certified reference materials .

Q. What analytical challenges arise in quantifying TMAH residuals in environmental samples post-biodegradation studies?

Challenges include:

  • Interference from degradation byproducts (e.g., trimethylamine) during LC-MS or ion chromatography.
  • Low detection limits (<1 ppm) required for compliance with aquatic toxicity thresholds.
  • Matrix effects in soil/sludge samples, necessitating solid-phase extraction or derivatization .

Q. How does TMAH facilitate speciation analysis of metalloproteins compared to traditional acid digestion methods?

TMAH’s alkaline nature preserves native metal oxidation states (e.g., Fe²⁺/Fe³⁺, Cu⁺/Cu²⁺) and protein tertiary structures, enabling accurate speciation via SEC-ICP-MS. Acid digestion disrupts redox equilibria, leading to artifacts .

Q. What methodological considerations are critical when using TMAH in the synthesis of tetraalkylammonium salts for pharmaceutical applications?

Key factors include:

  • Stoichiometric control to avoid excess TMAH, which can hydrolyze sensitive functional groups.
  • Solvent selection : Methanol/ethanol mixtures enhance solubility of organic acids (e.g., nimesulide).
  • Purity validation : TG/DSC analysis ensures absence of unreacted reagents or hydrates .

Q. How does TMAH concentration affect etching efficiency in semiconductor material processing, and how is this monitored in real-time?

  • Etching rate : Linearly correlates with TMAH concentration (5–25%) but plateaus due to solution viscosity effects.
  • Real-time monitoring : Near-infrared (NIR) spectroscopy tracks TMAH levels at 2.38% ±0.1% in developer blends, with analysis completed in <50 seconds .

Q. What are the limitations of using SUVA (Specific Ultraviolet Absorbance) to predict TMAH reactivity in dissolved organic carbon (DOC) studies?

SUVA (254 nm) correlates with aromaticity but fails to predict TMAH-DOC reactivity (e.g., chlorination byproduct formation). Reactivity varies by DOC source (e.g., terrestrial vs. microbial), requiring complementary NMR or FT-ICR-MS analysis .

Q. How can TMAH-based desalination treatments for archaeological iron artifacts be optimized to minimize chloride-induced corrosion?

Optimization strategies include:

  • Solvent systems : Ethanol-TMAH mixtures reduce surface tension, enhancing chloride extraction from micropores.
  • Treatment cycles : Repeated 24-hour immersions at 40°C achieve >90% chloride removal.
  • Post-treatment neutralization : Rinsing with deoxygenated water prevents re-oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.